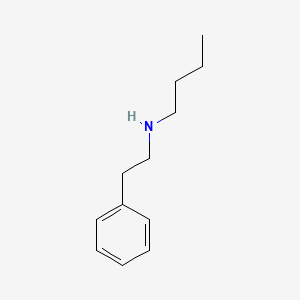

丁基(2-苯乙基)胺

描述

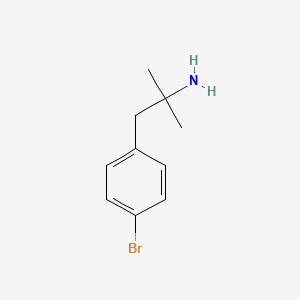

Butyl(2-phenylethyl)amine is a chemical compound with the formula C12H19N . It is also known as N-butyl(2-phenylethyl)amine .

Synthesis Analysis

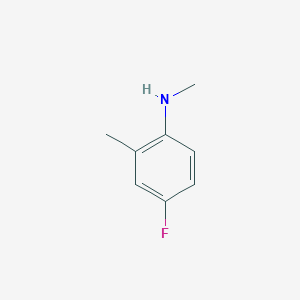

The synthesis of amines like Butyl(2-phenylethyl)amine can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . Another method involves the nucleophilic substitution (S N 2) reactions of alkyl halides with ammonia or other amines .Molecular Structure Analysis

The molecular structure of Butyl(2-phenylethyl)amine consists of a butyl group (C4H9) and a phenylethyl group (C8H10) attached to a nitrogen atom . The molecular weight of Butyl(2-phenylethyl)amine is 177.2860 .Chemical Reactions Analysis

Amines like Butyl(2-phenylethyl)amine can undergo a variety of chemical reactions. For instance, they can participate in S N 2 reactions with alkyl halides . They can also be involved in reductive amination reactions with aldehydes or ketones .科学研究应用

有机合成中的催化

已探索丁基(2-苯乙基)胺衍生物在有机合成中的催化性能。例如,丁基二甲基(1-苯乙基)溴化铵已被确认为 α-氨基膦酸酯合成中的高效催化剂。这种催化剂促进了涉及醛、芳香胺和三甲基亚磷酸酯的三组分反应,从而产生了有机化学中的高产率产品(Reddy 等人,2005)。

抗氧化化学中的作用

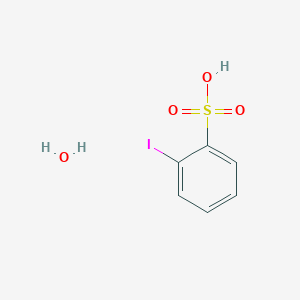

丁基(2-苯乙基)胺及其衍生物在抗氧化剂研究中发挥着重要作用。这些化合物,包括 N,N'-二苯基-1,4-苯二胺等变体,已经过电化学和光谱研究,特别是在橡胶工业中的应用方面。这些研究有助于了解氧化过程和这些化合物的稳定性(Rapta 等人,2009)。

海洋生物学和药理学

在海洋生物学中,已从海洋生物中分离出卷曲胺等化合物,其中包括(2-苯乙基)胺生物碱,例如佛罗里达海洋苔藓动物 Amathia convoluta。这些化合物表现出有趣的生物活性,例如抑制受精海胆卵子的细胞分裂,暗示了它们的潜在药理应用(Kamano 等人,1999)。

绿色化学

丁基(2-苯乙基)胺衍生物也在绿色化学应用中得到研究。一项研究重点关注使用绿色催化剂(如聚乙二醇-400 和二叔丁基碳酸二酯)保护取代吡唑衍生物中的仲胺。这项研究有助于开发化学中的环保合成方法(2020)。

立体化学

对源自丁基(2-苯乙基)胺的 N-α-苯乙基-叔丁基磺酰胺等化合物的立体化学的研究有助于理解分子立体化学。此类研究涉及确定非对映异构体的绝对构型和主要构象,这对于开发立体化学纯药物至关重要(Petrovic 等人,2008)。

作用机制

Target of Action

Butyl(2-phenylethyl)amine is a derivative of phenethylamine, a compound that has a wide presence in nature and plays a significant role in various biochemical processes . The primary targets of phenethylamine derivatives are often neurotransmitter receptors, such as dopamine, norepinephrine, and epinephrine receptors . These receptors play a critical role in voluntary movement, stress, and mood regulation .

Mode of Action

This change can activate or inhibit the receptor’s function, leading to a cascade of downstream effects .

Biochemical Pathways

Phenethylamine, and by extension, Butyl(2-phenylethyl)amine, is involved in several biochemical pathways. It is synthesized from the amino acid phenylalanine through the action of the enzyme aromatic L-amino acid decarboxylase . Once synthesized, it can act as a neurotransmitter in the central nervous system .

Pharmacokinetics

Phenethylamine, the parent compound, is known to be rapidly metabolized and has a short half-life .

Result of Action

The result of Butyl(2-phenylethyl)amine’s action would depend on the specific receptors it targets and the downstream effects of these interactions. Given its structural similarity to phenethylamine, it may have psychoactive effects, influencing mood and cognition .

Action Environment

The action of Butyl(2-phenylethyl)amine, like other biogenic amines, can be influenced by various environmental factors. These include the presence of other competing substances, the pH of the environment, and the presence of enzymes that can metabolize the compound .

未来方向

属性

IUPAC Name |

N-(2-phenylethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMJWWMDMSQIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

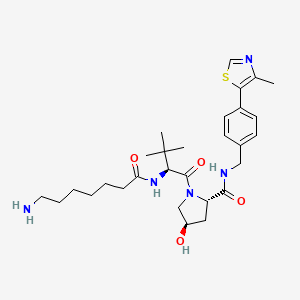

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

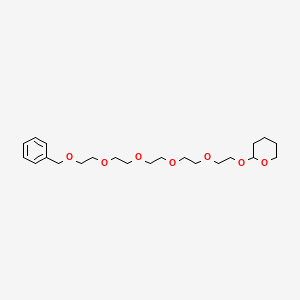

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)

![1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone](/img/structure/B3118058.png)